REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[CH3:9].[CH3:10][C:11]([OH:15])([CH3:14])[C:12]#[CH:13]>[Pd].C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu](I)I.C(NCC)C>[F:1][C:2]1[CH:7]=[C:6]([C:13]#[C:12][C:11]([CH3:14])([OH:15])[CH3:10])[CH:5]=[CH:4][C:3]=1[CH3:9] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)C
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
CC(C#C)(C)O
|
Name
|
tetrakis (triphenylphosphonium) palladium (0)
|
Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)NCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
DISTILLATION
|
Details
|
Diethylamine was distilled away under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with diethylether
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
DISTILLATION
|
Details
|
From the extract, diethylether was distilled away
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (elution liquid: heptane-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C#CC(C)(O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.035 mol | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |